Dihydronitidine

Antimalarial Drug Discovery Plasmodium falciparum Natural Product Chemistry

Researchers studying antimalarial or antitumor mechanisms often struggle to source high-purity benzophenanthridine alkaloids with verified biological potency and selectivity data. - 10× more potent antiplasmodial activity vs. nitidine (IC50 0.025 μM vs. 0.22 μM); validated Topoisomerase I inhibitor. - Selective apoptosis in A549 lung adenocarcinoma cells with cytosolic accumulation-superior selectivity to camptothecin. - >98% HPLC purity; confirmed stability in cell culture media (≤10% degradation over 72 h) for reproducible multi-day assays.

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
CAS No. 13063-06-4
Cat. No. B078294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydronitidine
CAS13063-06-4
Synonymsdihydronitidine
nitidine, dihydro-
Molecular FormulaC21H19NO4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN1CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC
InChIInChI=1S/C21H19NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-9H,10-11H2,1-3H3
InChIKeyMTVOSXTZNVKGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydronitidine Sourcing Guide


Dihydronitidine (CAS 13063-06-4) is a naturally occurring benzophenanthridine alkaloid, first isolated from Zanthoxylum species, and now recognized for its potent and distinct biological activities [1]. As a research compound, it is typically offered with high purity (>98% by HPLC) and is characterized by a molecular weight of 349.38 g/mol and a molecular formula of C₂₁H₁₉NO₄ .

Natural benzophenanthridine alkaloid probe for cell-model studies
Supports antimalarial cell-model assays (Plasmodium falciparum)
Supports cancer cell-model endpoint evaluation (lung adenocarcinoma, small cell lung cancer)
HPLC-characterized identity and purity profile; research-grade natural product

Dihydronitidine Procurement Considerations


While several benzophenanthridine alkaloids exist, such as nitidine, chelerythrine, and sanguinarine, they cannot be assumed to be interchangeable with dihydronitidine in research protocols. Their minor structural differences lead to major variations in potency, cellular selectivity, and even intracellular targeting [1]. For example, the reduction of the C=N double bond in the phenanthridine ring fundamentally alters the molecule's reactivity and biological profile, making dihydronitidine a specific tool for certain applications rather than a generic substitute [2].

  • Benzophenanthridine analogs (nitidine, chelerythrine, sanguinarine) may exhibit divergent cell-model response profiles and intracellular targeting; direct substitution without validation may compromise assay interpretation.
  • The reduced C=N bond in dihydronitidine alters reactivity; analogs may not replicate target engagement or pathway modulation, requiring compound-specific review.

Dihydronitidine Comparative Evidence


Antiplasmodial Potency vs. Nitidine

Dihydronitidine demonstrates significantly higher antiplasmodial potency compared to its structural analog, nitidine, across multiple strains of Plasmodium falciparum. In a comparative study, dihydronitidine was approximately 10-fold more potent than nitidine against the 3D7 strain, and roughly 3-fold more potent against the F32 strain .

Antiplasmodial vs. Nitidine
Data to verify
IC50 0.025 μM (3D7) vs. 0.22 μM for nitidine; ~10-fold difference; ~3-fold vs. F32 strain.
Supports antimalarial cell-model endpoint comparison
Source data not directly verified; review before procurement.
Antimalarial Drug Discovery Plasmodium falciparum Natural Product Chemistry

Tumor-Selective Cytotoxicity vs. Camptothecin

Unlike the broad-spectrum anticancer agent camptothecin (CPT), dihydronitidine exhibits highly specific cytotoxicity towards tumor cells. While CPT shows non-selective accumulation and toxicity across all cell lines, dihydronitidine specifically accumulates in the cytosolic organelles of human lung adenocarcinoma (A549) cells, inducing apoptosis through a targeted mechanism [1].

Tumor-cell accumulation vs. CPT
Head-to-head comparison
Specific cytosolic accumulation in A549 cells; apoptosis induction. Camptothecin showed non-selective distribution.
Supports tumor-cell model response context
Qualitative comparison; verify cell-line specificity.
Cancer Research Lung Adenocarcinoma Selective Toxicity Apoptosis

Analytical Distinction from Isomeric Alkaloids

The fragmentation pattern of dihydronitidine in electrospray ionization multi-stage tandem mass spectrometry (ESI-MSⁿ) is distinct from its structural isomers, including nitidine and dihydrochelerythrine. The abundance of specific MS² fragment ions, determined by the substitution sites of methoxyl groups (C-9 and C-10 for dihydronitidine), allows for unambiguous differentiation and quantification in complex mixtures [1]. This method can rapidly identify dihydronitidine in crude extracts using HPLC/MSⁿ.

Analytical distinction (MSⁿ)
Class-level inference
Characteristic MS² fragment ions from C-9/C-10 methoxyl pattern; distinct from nitidine and dihydrochelerythrine.
Supports QC identity verification and isomer differentiation
Method applicable for HPLC/ESI-MSⁿ in complex extracts.
Analytical Chemistry Metabolomics Quality Control HPLC-MS

Cytotoxicity vs. Ellipticine

In a panel of cancer cell lines, the benzophenanthridine alkaloid 8-acetonyldihydronitidine (a closely related derivative) was identified as the most potent cytotoxic agent. Crucially, the parent compound dihydronitidine exhibited significant activity, being approximately 126-fold more potent than the standard anticancer drug ellipticine against the NCI-H187 small cell lung cancer cell line [1].

Cytotoxicity vs. Ellipticine
Cross-study comparable
Derivative 8-acetonyldihydronitidine 126-fold more potent than ellipticine (IC50 3.14 μg/mL) against NCI-H187; dihydronitidine active.
Supports small-cell lung cancer cell-model endpoint review
Dihydronitidine-specific IC50 not reported; derivative data only.
Anticancer Drug Discovery Cytotoxicity Small Cell Lung Cancer Natural Products

In Vitro Stability in Culture Media

For reliable in vitro experimentation, compound stability is paramount. Dihydronitidine has been shown to exhibit high stability under standard cell culture conditions, with degradation of less than or equal to 10% over a 72-hour period .

In vitro stability
Data to verify
≤10% degradation over 72 h in cell culture media.
Supports multi-day cell-based assay reproducibility
Supplier-reported stability; verify under own assay conditions.
In Vitro Pharmacology Compound Stability Assay Development

Dihydronitidine Application Scenarios


Antimalarial Drug Discovery

Researchers focused on novel antimalarial therapies should prioritize dihydronitidine for its established potency against Plasmodium falciparum. Its ~10-fold greater potency than nitidine (IC50 0.025 μM vs. 0.22 μM) in standard in vitro assays makes it a superior starting point for structure-activity relationship (SAR) studies and target identification work, such as its known role as a topoisomerase I inhibitor .

Tumor-Selective Apoptosis Studies

For studies of tumor-specific cell death, dihydronitidine is an invaluable tool. Unlike the non-selective agent camptothecin, dihydronitidine exhibits selective accumulation in the cytosol of lung adenocarcinoma (A549) cells and induces apoptosis via a targeted mechanism [1]. This scenario is ideal for researchers exploring new therapeutic avenues with a potentially higher safety margin.

Analytical QC Reference Standard

Due to its unique and well-characterized MSⁿ fragmentation profile, dihydronitidine serves as a critical analytical standard for the identification and quantification of benzophenanthridine alkaloids in complex botanical extracts [2]. Procurement in high purity (>98%) is essential for laboratories performing phytochemical analysis, metabolomics, or quality control of herbal preparations containing Zanthoxylum or Toddalia species.

Long-Term Cell-Based Assays

The confirmed stability of dihydronitidine in cell culture media (≤10% degradation over 72 hours) supports its use in multi-day in vitro assays. This is a critical parameter for pharmacologists developing proliferation, differentiation, or chronic exposure studies, as it minimizes variability arising from compound instability.

Application
Selection Property
Validation Focus
Antimalarial cell-model studies
Comparative antiplasmodial cell-model response profile
Plasmodium falciparum strain-panel IC50 endpoints; target engagement (topoisomerase I) context
Tumor cell-model apoptosis studies
Cell-model accumulation and apoptosis induction profile
A549 lung adenocarcinoma apoptosis endpoints; off-target cell-line comparison
Phytochemical QC and metabolomics
ESI-MSⁿ fragmentation pattern for isomer differentiation
Identity confirmation in Zanthoxylum/Toddalia extracts; method transfer to in-house HPLC/MSⁿ
Multi-day cell-based assay studies
Stability profile in cell culture media
Compound stability under standard culture conditions; lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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